molecular formula C21H16ClF3N4O B11323115 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11323115
M. Wt: 432.8 g/mol
InChI Key: MDQCSZOOGWNOFS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a series of chemical reactions. One efficient synthetic route starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This compound undergoes a Suzuki–Miyaura cross-coupling reaction with various aryl and heteroaryl boronic acids, using a tandem catalyst XPhosPdG2/XPhos to avoid debromination . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, its inhibition of monoamine oxidase B is achieved through binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters. This interaction can modulate neurotransmitter levels in the brain, which is beneficial in treating neurodegenerative disorders.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C21H16ClF3N4O

Molecular Weight

432.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H16ClF3N4O/c1-12-11-17(27-15-7-9-16(30-2)10-8-15)29-20(26-12)18(19(28-29)21(23,24)25)13-3-5-14(22)6-4-13/h3-11,27H,1-2H3

InChI Key

MDQCSZOOGWNOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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